N-(2,6-dichlorophenyl)benzamide

Crystallography Conformational Analysis Solid-State Chemistry

Standard ortho-chlorinated benzanilides lack defined conformational data, risking misinterpretation in SAR and crystallography. This 2,6-dichloro isomer delivers a fixed anti conformation. - **Measurable outcomes**: Distinct dihedral angle (~57°) and N-H⋯O chain propagation for XRD calibration. - **Application**: Use as a steric control in medicinal chemistry or a habit modifier in co-crystallization. - **Supply**: High melting point (158-159°C); consistent batch-to-batch purity for reproducible research.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
CAS No. 10286-88-1
Cat. No. B088567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dichlorophenyl)benzamide
CAS10286-88-1
SynonymsN-(2,6-Dichlorophenyl)benzamide
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)
InChIKeyKGDQECZKWWPUTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dichlorophenyl)benzamide Key Properties


N-(2,6-Dichlorophenyl)benzamide (CAS 10286-88-1) is a chlorinated benzanilide derivative with the molecular formula C₁₃H₉Cl₂NO and a molecular weight of 266.12 g/mol . It serves as a fundamental building block in medicinal chemistry and materials science, with its 2,6-dichloro substitution pattern conferring distinct conformational and solid-state properties [1].

X-ray crystallography reference compound with well-defined non-planar geometry
Steric effects probe for benzamide structure-activity relationship studies
Crystal habit and polymorph control additive in crystal engineering

N-(2,6-Dichlorophenyl)benzamide: Substitution Pitfalls


Despite sharing the same molecular formula and weight, positional isomers of dichlorophenylbenzamide exhibit fundamentally different conformational preferences and solid-state packing arrangements. These differences arise from the specific arrangement of chlorine atoms on the aniline ring, which dictate the dihedral angles between the benzoyl and aniline rings and the hydrogen-bonding networks in the crystal lattice [1]. Consequently, substituting N-(2,6-dichlorophenyl)benzamide with its 2,4-, 3,4-, or 3,5-analogs in structure-activity relationship (SAR) studies or material design can lead to erroneous interpretations of biological activity or physical properties.

Conformational geometry may shift drastically

Replacing with 2,4-isomer reduces the dihedral angle from a reported ~57° to ~2.6°, altering molecular shape and steric environment.

Crystal packing directionality likely differs

Hydrogen-bonded chains propagate along the a-axis in this isomer, while 2,4- and 2,3-isomers adopt orthogonal b- or c-axis directions.

H-bond donor/acceptor orientation may invert

The anti N-H/C=O conformation can change to syn in the 2,3-isomer, potentially altering pharmacophore presentation and supramolecular assembly.

N-(2,6-Dichlorophenyl)benzamide Differentiation from Isomers


Conformational Rigidity: Dihedral Angle Marker

The 2,6-dichloro substitution pattern forces a distinct non-planar geometry between the two aromatic rings, quantified by a dihedral angle of 56.8(1)° to 59.1(1)° in the asymmetric unit [1]. In stark contrast, the 2,4-isomer exhibits near co-planarity with a dihedral angle of only 2.6(2)° [2]. This structural divergence is a direct consequence of steric hindrance from the ortho-chlorine atoms, a feature absent in other isomers.

Dihedral Angle
Head-to-head
56.8° – 59.1°
vs. 2,4-isomer: 2.6°
Supports shape-based crystallography selection
X-ray diffraction at 295 K; two molecules per asymmetric unit
Crystallography Conformational Analysis Solid-State Chemistry

Melting Point Distinction

The melting point of N-(2,6-dichlorophenyl)benzamide is reported as 158-159 °C . This is significantly higher than the melting point of its 3,4-isomer, which melts at 145-146 °C , and higher than the 2,4-isomer for which no well-defined melting point is consistently reported, indicating potential polymorphic or purity issues .

Melting Point
Data to verify
158 – 159 °C
vs. 3,4-isomer: 145 – 146 °C
Supports thermal purity verification
Source-specific review recommended; cross-study comparison
Thermal Analysis Polymorph Screening Process Chemistry

Crystal Packing Directionality

In the solid state, N-(2,6-dichlorophenyl)benzamide forms infinite molecular chains propagated by N—H⋯O hydrogen bonds exclusively along the a-axis [1]. This contrasts with N-(2,4-dichlorophenyl)benzamide, where chains run along the [010] direction (b-axis) [2], and N-(2,3-dichlorophenyl)benzamide, where chains are oriented along the [001] direction (c-axis) [3]. The direction of supramolecular assembly is thus directly governed by the chlorine substitution pattern.

H-Bond Direction
Head-to-head
a-axis
2,4-isomer: b-axis; 2,3-isomer: c-axis
Enables axis-specific crystal engineering
N—H⋯O chains; single-crystal X-ray diffraction
Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Anti N-H and C=O Conformation

The N—H and C=O bonds of N-(2,6-dichlorophenyl)benzamide adopt an anti conformation to each other, a feature it shares with N-phenylbenzamide and other ortho-substituted analogs [1]. However, this is distinct from the syn conformation observed in N-(2,3-dichlorophenyl)benzamide, where the N—H bond is oriented syn to the chloro substituents [2]. This fundamental difference in the orientation of the hydrogen bond donor and acceptor affects the compound's ability to engage in intermolecular interactions.

N-H/C=O Conformation
Head-to-head
Anti
2,3-isomer: Syn
Supports pharmacophore geometry comparison
Defined by single-crystal X-ray diffraction; influences recognition
Molecular Conformation Spectroscopy Drug Design

N-(2,6-Dichlorophenyl)benzamide Application Scenarios


Reference Standard for X-ray Crystallography

Given its well-defined, non-planar geometry (dihedral angle ~57°) and anti conformation, N-(2,6-dichlorophenyl)benzamide serves as an excellent reference compound for calibrating X-ray diffractometers or validating computational chemistry models aimed at predicting the effects of ortho-substitution on molecular conformation [1].

Model for Steric Effects in H-Bond Networks

The compound's unique hydrogen-bonded chain propagation along the a-axis, coupled with its sterically hindered amide group, makes it a valuable model for supramolecular chemists studying how steric bulk can dictate the directionality and dimensionality of non-covalent assemblies [1].

Additive for Crystal Habit and Polymorph Control

Due to its distinct crystal packing and high melting point (158-159 °C) , N-(2,6-dichlorophenyl)benzamide can be used as a habit modifier or a template in co-crystallization experiments. Its ability to form robust N—H⋯O chains along a specific axis can be exploited to direct the growth of other organic crystals, a technique valuable in the pharmaceutical and agrochemical industries for controlling particle properties.

Negative Control in Benzamide SAR Studies

In medicinal chemistry, the 2,6-dichloro substitution pattern creates a sterically hindered and conformationally restricted benzamide pharmacophore [1]. This compound can be strategically employed as a negative control or a selectivity probe to delineate the steric boundaries of a binding pocket when compared to the more planar and flexible 2,4- or 3,4-isomers [2].

Application
Selection Property
Validation Focus
Reference standard for X-ray crystallography
Well-defined non-planar geometry
Dihedral angle reproducibility
Model for steric effects in H-bond networks
Axis-specific hydrogen-bonded chain propagation
Supramolecular assembly directionality
Additive for crystal habit and polymorph control
Thermally stable crystal lattice
Crystal growth modification efficacy
Negative control in benzamide SAR studies
Conformationally restricted pharmacophore
Binding pocket steric boundary delineation

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